Lipophilicity: LogP vs. Saturated Analog
4-(Cyclopent-1-en-1-yl)benzoic acid demonstrates a lower calculated LogP (2.95) compared to its fully saturated analog, 4-cyclopentylbenzoic acid, which has a computed XLogP3 of 3.9 [1][2]. This difference indicates a less lipophilic character for the cyclopentene derivative, which can be a critical factor for applications where reduced membrane permeability or lower non-specific binding is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.95210 (Experimental PSA/LogP) |
| Comparator Or Baseline | 4-cyclopentylbenzoic acid, XLogP3: 3.9 |
| Quantified Difference | Lower LogP by ~0.95 units |
| Conditions | Computed properties from authoritative databases |
Why This Matters
Procurement decisions for lead optimization or assay development should be based on specific LogP requirements, as a difference of nearly one LogP unit can significantly alter a compound's pharmacokinetic profile and assay behavior.
- [1] Kuujia. (n.d.). Cas no 19936-21-1 (4-(cyclopent-1-en-1-yl)benzoic acid). Retrieved from https://www.kuujia.com/cas-19936-21-1.html View Source
- [2] PubChem. (n.d.). 4-Cyclopentylbenzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
